Ethyl 8-oxo-8-(9-phenanthryl)octanoate

Description

Significance of Architecturally Diverse Organic Molecules in Modern Chemical Research

Architecturally diverse organic molecules are fundamental to progress in numerous scientific disciplines. In medicine, they form the basis of new therapeutic agents, with complex structures often being key to their biological activity and specificity. researchgate.net The structural complexity of natural products, for instance, provides inspiration for the development of new drugs. nih.gov In materials science, novel organic molecules lead to the creation of advanced polymers, dyes, and electronic materials with tailored properties. researchgate.net The sheer structural diversity of organic compounds, which arises from the unique bonding capabilities of carbon, presents both a challenge and an immense opportunity for chemists. researchgate.net The quest to synthesize these molecules pushes the boundaries of chemical knowledge and technology, leading to the discovery of new reactions and a deeper understanding of chemical principles. espublisher.com

Interdisciplinary Nature of Advanced Organic Chemistry Studies

Advanced organic chemistry is an inherently interdisciplinary field. It serves as a central science that provides the molecular foundation for understanding biology and physics. The synthesis of complex molecules often requires a multidisciplinary approach, integrating principles from physical chemistry to understand reaction mechanisms, computational chemistry to model and predict outcomes, and analytical chemistry for characterization. Furthermore, the application of these molecules in areas like drug discovery and materials science necessitates collaboration with pharmacologists, biologists, and engineers. This collaborative spirit accelerates innovation and is essential for tackling complex societal challenges, from developing new medicines to creating sustainable technologies.

Contextualizing Ethyl 8-oxo-8-(9-phenanthryl)octanoate within Contemporary Organic Synthesis Challenges

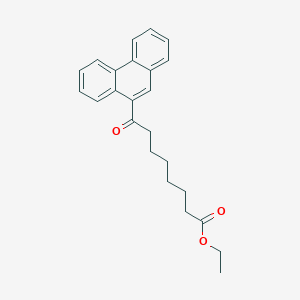

The compound this compound serves as a pertinent example of the challenges and intricacies of modern organic synthesis. Its structure features a polycyclic aromatic hydrocarbon (PAH) core, phenanthrene (B1679779), attached to a long-chain keto-ester. The synthesis of such a molecule requires careful strategic planning to control selectivity and efficiency.

Phenanthrene, a three-ring aromatic system, can undergo reactions at several positions. A significant challenge in its functionalization is directing incoming groups to the desired position, such as the C9 position as seen in the target molecule. Friedel-Crafts acylation, a common method for forming carbon-carbon bonds with aromatic rings, often yields a mixture of isomers, and achieving high selectivity for the 9-position can be difficult depending on the reaction conditions.

Furthermore, the synthesis must be designed to be efficient, minimizing the number of steps and maximizing the yield to be practical. The creation of molecules like this compound, while perhaps not a widely studied compound, encapsulates the daily challenges organic chemists face in selectively and efficiently creating the complex molecular architectures that drive scientific progress.

Detailed Research Findings

This reaction involves treating phenanthrene with an acylating agent, likely derived from suberic acid (an eight-carbon dicarboxylic acid), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The likely acylating agent would be the mono-acid chloride mono-ester of suberic acid, namely Ethyl 8-chloro-8-oxooctanoate .

The reaction mechanism proceeds via the formation of a highly reactive acylium ion, which then attacks the electron-rich phenanthrene ring in an electrophilic aromatic substitution. researchgate.net As noted, a key challenge is controlling the position of this attack. Reactions on phenanthrene typically occur at the 9 and 10 positions. The specific conditions of the reaction, including the solvent and catalyst, would be crucial in maximizing the yield of the desired 9-substituted product over other isomers.

Following the reaction, a purification process, likely involving chromatography, would be necessary to isolate the target compound from any side products and unreacted starting materials.

Chemical Properties and Spectroscopic Data

Without a direct experimental report, the exact physical and spectroscopic properties of this compound can only be predicted. The table below outlines the expected data for this compound based on its structure and data for similar compounds.

| Property | Value |

| Chemical Formula | C₂₄H₂₆O₃ |

| Molecular Weight | 378.47 g/mol |

| Appearance | Likely a white to yellowish solid |

| CAS Number | 898752-94-8 |

| Predicted ¹H NMR | Signals expected for the phenanthrene aromatic protons, a triplet for the ethyl ester CH₃, a quartet for the ethyl ester CH₂, and several multiplets for the aliphatic chain protons. |

| Predicted ¹³C NMR | Signals expected for the aromatic carbons of the phenanthrene ring, two carbonyl carbons (ketone and ester), and the aliphatic carbons of the octanoate (B1194180) chain and ethyl group. |

| Predicted IR (cm⁻¹) | Peaks expected around 1685 cm⁻¹ (aromatic ketone C=O stretch), 1730 cm⁻¹ (ester C=O stretch), 2850-3000 cm⁻¹ (C-H stretches), and 1600 cm⁻¹ (aromatic C=C stretch). |

| Predicted Mass Spec | Molecular ion peak (M⁺) expected at m/z = 378.47. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-oxo-8-phenanthren-9-yloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O3/c1-2-27-24(26)16-6-4-3-5-15-23(25)22-17-18-11-7-8-12-19(18)20-13-9-10-14-21(20)22/h7-14,17H,2-6,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJMVDOTFHRTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645610 | |

| Record name | Ethyl 8-oxo-8-(phenanthren-9-yl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-94-8 | |

| Record name | Ethyl 8-oxo-8-(phenanthren-9-yl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Retrosynthetic Analysis and Advanced Synthetic Methodologies for Long Chain Keto Esters with Polycyclic Aromatic Moieties

Deconstruction Principles for Keto-Ester and Phenanthryl-Alkyl Linkages

The retrosynthetic analysis of ethyl 8-oxo-8-(9-phenanthryl)octanoate reveals two primary points for disconnection. The most logical and common disconnection is the carbon-carbon bond between the carbonyl group of the octanoate (B1194180) chain and the 9-position of the phenanthrene (B1679779) ring. This disconnection simplifies the molecule into two key synthons: a phenanthryl anion equivalent (nucleophile) and an eight-carbon ester-containing acyl cation equivalent (electrophile).

A second disconnection can be made at the ester functional group, leading to the corresponding carboxylic acid, 8-oxo-8-(9-phenanthryl)octanoic acid, and ethanol (B145695). This approach allows for the formation of the carbon framework first, followed by a separate esterification step. This can be advantageous if the ester is sensitive to the conditions required for the carbon-carbon bond formation.

Convergent and Divergent Synthetic Approaches to Multi-Functionalized Systems

The construction of this compound can be approached using either a convergent or a divergent synthetic strategy.

Divergent Synthesis: A divergent synthesis begins with a common intermediate that is then elaborated in different ways to produce a variety of related compounds. wikipedia.org In the context of the target molecule, one could start with a functionalized phenanthrene core and build the keto-ester chain step-by-step. While this might not be the most direct route to a single target, it is a powerful strategy for creating a library of analogues for structure-activity relationship studies. wikipedia.org For instance, a common phenanthrene intermediate could be reacted with different chain lengths of keto-ester precursors.

| Synthetic Approach | Description | Advantages | Disadvantages |

| Convergent | Independent synthesis of key fragments followed by late-stage coupling. researchgate.net | Higher overall yields, easier purification of intermediates. | Requires careful planning of the final coupling step. |

| Divergent | A common intermediate is elaborated into multiple target molecules. wikipedia.org | Efficient for creating libraries of related compounds. | Can lead to lower overall yields for a single target. |

Formation of the 9-Phenanthryl Ketone Unit

The creation of the ketone linkage at the 9-position of the phenanthrene ring is a critical transformation in the synthesis.

Carbon-Carbon Bond Forming Reactions for Aryl Ketones

Several reliable methods exist for the formation of aryl ketones. The Friedel-Crafts acylation is a classic and highly effective method. This reaction involves the electrophilic acylation of the phenanthrene ring with an appropriate acylating agent, such as the acid chloride derived from mono-ethyl suberate (B1241622), in the presence of a Lewis acid catalyst like aluminum chloride. The 9- and 10-positions of phenanthrene are the most electron-rich and thus the most reactive towards electrophilic attack, leading to high regioselectivity for the desired product.

Alternatively, the use of organometallic reagents provides a powerful nucleophilic approach. A 9-phenanthryl Grignard reagent or an organolithium species can be prepared and reacted with a suitable electrophilic partner, such as an acyl chloride or an ester, to form the ketone.

Functionalization of the Phenanthrene Core

The inherent reactivity of the phenanthrene core can be exploited to introduce the necessary functionality. As mentioned, direct electrophilic substitution, such as Friedel-Crafts acylation, is a straightforward approach. Another strategy involves the initial halogenation of phenanthrene, which also preferentially occurs at the 9-position. The resulting 9-bromophenanthrene (B47481) can then be converted into a variety of useful intermediates, including organometallic reagents, for subsequent coupling reactions.

Construction of the Octanoate Ester Chain

The formation of the ethyl ester is typically accomplished in the final stages of the synthesis.

Esterification Methodologies

If the synthesis proceeds via the carboxylic acid intermediate, a separate esterification step is necessary. The Fischer-Speier esterification is a traditional and cost-effective method that involves reacting the carboxylic acid with an excess of ethanol under acidic catalysis. For substrates that may be sensitive to strong acid, milder methods are available. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly efficient method that proceeds under neutral conditions. Another approach is the reaction of the carboxylate salt of the acid with an ethylating agent like ethyl iodide.

| Esterification Method | Reagents | Typical Conditions | Key Features |

| Fischer-Speier | Ethanol, Sulfuric Acid (catalyst) | Reflux | Simple, inexpensive reagents. |

| Steglich | Ethanol, DCC, DMAP (catalyst) | Room Temperature | Mild conditions, high yields. |

| Alkylation | Ethyl Iodide, Base | Varies | Useful for specific substrates. |

Elongation Strategies for Aliphatic Chains Bearing Ketone Functionalities

The synthesis of the eight-carbon aliphatic chain in this compound necessitates a robust elongation strategy. A common and effective approach for constructing such long-chain keto-esters involves the Friedel-Crafts acylation of a polycyclic aromatic hydrocarbon with a suitable acylating agent derived from a dicarboxylic acid monoester. numberanalytics.comrsc.org In this case, phenanthrene is acylated with a derivative of suberic acid (octanedioic acid).

A plausible synthetic route would employ the half-ester, half-acid chloride of suberic acid, namely ethyl 8-chloro-8-oxooctanoate . This reagent can be prepared from the monoethyl ester of suberic acid (ethyl suberate) by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. The monoethyl suberate itself can be obtained through the partial hydrolysis of diethyl suberate or by direct esterification of suberic acid.

The key Friedel-Crafts acylation step would then involve the reaction of phenanthrene with ethyl 8-chloro-8-oxooctanoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). numberanalytics.com The reaction solvent plays a crucial role in determining the regioselectivity of the acylation of phenanthrene. rsc.orgresearchgate.net For instance, solvents like ethylene (B1197577) dichloride tend to favor substitution at the 9-position, which would be the desired outcome for the synthesis of the target compound. rsc.org

An alternative elongation strategy could involve a multi-step process starting from a shorter chain. For example, a shorter ω-halo-ester could be coupled with a suitable nucleophile to extend the carbon chain before the introduction of the phenanthrene moiety. However, the direct acylation approach with an eight-carbon chain derivative is generally more convergent and efficient.

Table 1: Proposed Reactants for the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| Phenanthrene | C₁₄H₁₀ | Aromatic Substrate |

| Ethyl 8-chloro-8-oxooctanoate | C₁₀H₁₇ClO₃ | Acylating Agent |

| Aluminum Chloride | AlCl₃ | Lewis Acid Catalyst |

Stereoselective Synthesis Considerations for Related Chiral Analogs

While "this compound" itself is an achiral molecule, the synthetic framework can be adapted for the stereoselective synthesis of chiral analogs. Such analogs could possess stereocenters within the aliphatic chain or on a substituted phenanthrene ring system. The development of methods for the enantioselective synthesis of related keto-esters is an area of significant interest in organic chemistry. numberanalytics.comrsc.org

For the synthesis of chiral analogs with a stereocenter on the aliphatic chain, several strategies can be envisioned. One approach involves the use of a chiral auxiliary. A chiral alcohol could be used to form the ester, and its steric influence could direct the outcome of subsequent reactions to introduce a chiral center. After the desired stereochemistry is established, the chiral auxiliary can be removed.

Another powerful strategy is the use of asymmetric catalysis. For instance, an asymmetric hydrogenation of a corresponding unsaturated precursor could establish a chiral center in the aliphatic chain. Similarly, enantioselective Michael additions to α,β-unsaturated keto-esters can be employed to construct chiral γ-keto-esters. numberanalytics.com The use of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, is central to these approaches. bkcc.ac.in

Furthermore, if a chiral substituted phenanthrene derivative were used as the starting material, the resulting keto-ester would be chiral. The synthesis of enantiopure phenanthrene derivatives can be achieved through various methods, including the resolution of racemic mixtures or asymmetric synthesis.

The stereoselective synthesis of these chiral analogs is important for applications where specific stereoisomers may exhibit different biological activities or material properties. The principles of asymmetric synthesis provide a versatile toolbox for accessing such enantiomerically enriched compounds. bkcc.ac.in

Mechanistic Elucidation of Synthetic Transformations Involving Esters, Ketones, and Phenanthrenes

Investigation of Reaction Intermediates in Carbonyl and Ester Transformations

The construction of Ethyl 8-oxo-8-(9-phenanthryl)octanoate likely proceeds through a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation on aromatic rings. numberanalytics.comnih.gov In this reaction, phenanthrene (B1679779) is treated with an acylating agent, presumably ethyl 8-chloro-8-oxooctanoate or a related derivative, in the presence of a Lewis acid catalyst. numberanalytics.com

The primary reactive intermediate in this transformation is the acylium ion. numberanalytics.comorganic-chemistry.orgresearchgate.net This electrophilic species is generated through the interaction of the acyl chloride with the Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to form the resonance-stabilized acylium ion. beilstein-journals.org

The stability and reactivity of this acylium ion are paramount to the success of the reaction. The positive charge on the carbonyl carbon is delocalized through resonance with the oxygen atom, which imparts a degree of stability that prevents rearrangements, a common issue in Friedel-Crafts alkylations. researchgate.netbombaytechnologist.in

Once formed, the acylium ion is attacked by the electron-rich π-system of the phenanthrene ring. nih.gov This electrophilic aromatic substitution reaction proceeds via a Wheland intermediate, also known as a σ-complex. nih.gov In this intermediate, the aromaticity of the attacked ring is temporarily disrupted. The subsequent loss of a proton restores the aromaticity and yields the final acylated product. nih.gov For phenanthrene, electrophilic attack predominantly occurs at the 9-position due to the electronic properties of the ring system. numberanalytics.com

Computational studies on polycyclic aromatic hydrocarbons (PAHs) have been instrumental in elucidating the stability of these intermediates and predicting reaction sites. google.comacs.org Density Functional Theory (DFT) calculations can model the structures and energies of the acylium ion and the Wheland intermediate, providing insight into the reaction pathway. google.comliv.ac.uk

Transition State Analysis in Key Bond-Forming Reactions

The key bond-forming step in the synthesis of this compound is the attack of the phenanthrene π-electron system on the acylium ion. The transition state for this step is characterized by the partial formation of the new C-C bond and the delocalization of the positive charge across the phenanthrene ring. The energy of this transition state dictates the rate of the reaction.

Theoretical calculations, such as PM3 calculations, have been employed to predict the relative stabilities of transition states leading to different isomers in the acylation of phenanthrene. researchgate.nethuji.ac.il These studies help to explain the observed regioselectivity of the reaction. The transition state leading to substitution at the 9-position is generally found to be lower in energy compared to those for substitution at other positions, consistent with the 9-acylphenanthrene being the major product under many conditions. researchgate.nethuji.ac.il

The reversibility of Friedel-Crafts acylations, particularly under forcing conditions, indicates that the stability of the final product can also influence the product distribution. researchgate.net The transition state for the reverse reaction, deacylation, would involve the protonation of the ketone and subsequent departure of the acyl group.

The nature of the solvent and catalyst can also influence the transition state energies. For instance, the use of different Lewis acids or solvent systems can alter the electrophilicity of the acylium ion and the stability of the Wheland intermediate, thereby affecting the reaction rate and selectivity. nih.gov

Kinetic Studies of Reaction Pathways for Phenanthryl-Containing Molecules

Kinetic studies of Friedel-Crafts acylations of phenanthrene reveal a competition between kinetically and thermodynamically controlled pathways. researchgate.nethuji.ac.il The distribution of isomers can be highly dependent on reaction conditions such as temperature and time. numberanalytics.combeilstein-journals.org

At lower temperatures and shorter reaction times, the reaction is typically under kinetic control, favoring the product that is formed the fastest. numberanalytics.comresearchgate.net For the acetylation of phenanthrene, the 9-acetylphenanthrene (B180964) is often the kinetically favored product. researchgate.nethuji.ac.il This is attributed to a lower activation energy for the formation of the intermediate leading to the 9-isomer. researchgate.net

Conversely, at higher temperatures and longer reaction times, the reaction can be under thermodynamic control, where the most stable product isomer predominates. numberanalytics.comresearchgate.net In some cases, rearrangements of the initially formed kinetic product to a more stable thermodynamic product can occur. researchgate.net For acetylphenanthrenes, the 2- and 3-isomers have been identified as being more thermodynamically stable than the 9-isomer. researchgate.nethuji.ac.il

The interplay between kinetic and thermodynamic control is a critical consideration in the synthesis of a specific isomer of a phenanthryl-containing molecule. To favor the formation of this compound, reaction conditions would need to be optimized to favor the kinetically preferred 9-acylation while minimizing any potential for rearrangement to other isomers.

Below is a conceptual data table illustrating the effect of reaction conditions on product distribution in a model Friedel-Crafts acylation of phenanthrene, based on principles of kinetic and thermodynamic control.

| Entry | Temperature (°C) | Time (h) | Product Distribution (9-isomer : other isomers) | Control |

| 1 | 0 | 1 | 95 : 5 | Kinetic |

| 2 | 80 | 1 | 80 : 20 | Mixed |

| 3 | 80 | 24 | 40 : 60 | Thermodynamic |

This table is illustrative and based on general principles of kinetic and thermodynamic control in Friedel-Crafts reactions of PAHs.

Role of Catalysis in Directing Reaction Selectivity and Efficiency

The catalytic cycle of a classic Lewis acid-catalyzed Friedel-Crafts acylation, such as with AlCl₃, can be described in the following steps:

Activation of the Acylating Agent: The Lewis acid catalyst (AlCl₃) coordinates with the acyl chloride (R-COCl) to form a highly electrophilic acylium ion ([R-CO]⁺) and the complex anion [AlCl₄]⁻.

Electrophilic Attack: The phenanthrene molecule attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (the σ-complex or Wheland intermediate).

Deprotonation and Product Formation: The [AlCl₄]⁻ anion abstracts a proton from the σ-complex, restoring the aromaticity of the phenanthrene ring and forming the aryl ketone product.

Catalyst Regeneration: This step also regenerates the Lewis acid catalyst (AlCl₃) and produces HCl as a byproduct.

A significant drawback of traditional Lewis acid catalysts is that they are often required in stoichiometric amounts because the product ketone can form a stable complex with the catalyst, effectively sequestering it from the catalytic cycle. organic-chemistry.org This necessitates a hydrolytic workup to release the product, generating considerable waste.

Modern approaches focus on developing truly catalytic systems. Heterogeneous catalysts, such as zeolites, clays, and metal oxides, offer advantages in terms of catalyst recovery and reuse. researchgate.netroutledge.com In these systems, the acylation reaction occurs at active sites on the surface of the solid catalyst.

Recent advances in catalysis have introduced novel methods for C-C bond formation that could be applicable to the synthesis of phenanthrene derivatives.

Organocatalysis offers a metal-free alternative for Friedel-Crafts type reactions. While direct acylation of phenanthrene using organocatalysts is not widely reported, related reactions have been demonstrated. For example, an organocatalyzed enantioselective Friedel-Crafts reaction of phenanthrenequinones with indoles has been achieved using a squaramide catalyst. nih.govmdpi.comresearchgate.net This suggests the potential for developing organocatalytic systems for the acylation of phenanthrene itself, likely proceeding through the activation of the acylating agent by the organocatalyst.

Metallaphotoredox catalysis merges photoredox catalysis with transition metal catalysis, providing a powerful platform for forming complex molecules under mild conditions. nih.gov This approach could enable the acylation of phenanthrene through a different mechanistic manifold. A hypothetical cycle might involve:

A photosensitizer, upon excitation by light, engages in a single-electron transfer (SET) process with a suitable precursor to generate a radical species.

This radical could then be involved in a cross-coupling reaction with phenanthrene, catalyzed by a transition metal complex (e.g., nickel or copper). ucas.ac.cn

Theoretical studies using density functional theory have been employed to investigate the mechanisms of metallaphotoredox-catalyzed C-H functionalization reactions, highlighting the roles of the photocatalyst and the transition metal in the catalytic cycle. ucas.ac.cn

The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.com In the context of synthesizing this compound, this translates to developing more sustainable catalytic methods.

Solvent-Free and Alternative Solvents: Traditional Friedel-Crafts acylations often use hazardous chlorinated solvents. Research has focused on solvent-free conditions or the use of greener alternatives. numberanalytics.com Ionic liquids have emerged as promising media for Friedel-Crafts reactions, in some cases acting as both the solvent and the catalyst. beilstein-journals.orgbombaytechnologist.ingoogle.comliv.ac.ukrsc.orgresearchgate.netresearchgate.netgoogle.com The use of ionic liquids can lead to enhanced reaction rates and selectivities, and they can often be recycled. liv.ac.ukrsc.orgresearchgate.net Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, have also been shown to be effective and recyclable catalyst/solvent systems for Friedel-Crafts acylation. rsc.orgresearchgate.net

Heterogeneous Catalysis: As mentioned, the use of solid acid catalysts like zeolites, clays, and sulfated zirconia aligns with green chemistry principles by facilitating catalyst separation and reuse, thereby minimizing waste. researchgate.netroutledge.com

Alternative Acylating Agents: Replacing acyl chlorides with less corrosive and more atom-economical acylating agents, such as carboxylic acids or anhydrides, is another green approach. numberanalytics.comorganic-chemistry.org Catalytic systems that can directly use carboxylic acids, with water as the only byproduct, are particularly desirable. Methanesulfonic anhydride (B1165640) has been reported as a metal- and halogen-free promoter for the Friedel-Crafts acylation of carboxylic acids. organic-chemistry.org

The following table summarizes some green chemistry approaches applicable to Friedel-Crafts acylation.

| Green Approach | Example | Advantages |

| Alternative Solvents | Ionic Liquids (e.g., [bmim][BF₄]), Deep Eutectic Solvents | Recyclable, can enhance reactivity and selectivity, low vapor pressure. liv.ac.ukrsc.org |

| Heterogeneous Catalysis | Zeolites, Clays, Metal Oxides | Easy catalyst separation and reuse, reduced waste. researchgate.netroutledge.com |

| Alternative Reagents | Carboxylic Acids with Methanesulfonic Anhydride | Avoids halogenated reagents, minimizes waste, can be more atom-economical. organic-chemistry.org |

| Energy Efficiency | Microwave Irradiation | Reduced reaction times, potentially lower energy consumption. rsc.orgresearchgate.net |

Computational Chemistry Approaches for Understanding and Predicting Reactivity of Complex Organic Systems

Quantum Mechanical Simulations of Electronic Structure and Energetics

Quantum mechanics (QM) forms the theoretical bedrock for understanding chemical bonding and reactivity. QM simulations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, yielding crucial information about its energy, geometry, and the distribution of electrons.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method that calculates the electronic properties of a molecule based on its electron density. researchgate.net For phenanthryl-keto-esters, DFT is instrumental in understanding the interplay between the electron-rich phenanthryl ring and the reactive keto-ester functional group.

Researchers employ DFT to optimize the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations can reveal how the steric bulk of the phenanthryl group influences the conformation of the octanoate (B1194180) chain. Furthermore, DFT is used to compute various electronic properties that govern reactivity. mdpi.com For instance, mapping the electrostatic potential (ESP) onto the electron density surface can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites. In a molecule like Ethyl 8-oxo-8-(9-phenanthryl)octanoate, the carbonyl oxygen of the ketone and ester groups would be expected to be nucleophilic sites, while the corresponding carbonyl carbons would be electrophilic.

Conceptual DFT also provides reactivity indices, such as Fukui functions, which quantify the propensity of different atomic sites to undergo nucleophilic or electrophilic attack. mdpi.com This allows for a detailed prediction of how the molecule might react with various reagents.

Table 1: Representative DFT-Calculated Properties for a Keto-Ester Moiety

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.5 to 6.5 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 3.5 Debye |

| Mulliken Atomic Charges | Partial charges assigned to individual atoms, indicating local electron density. | C(carbonyl): +0.4 to +0.6 e O(carbonyl): -0.5 to -0.7 e |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for certain properties, particularly those involving weak intermolecular interactions. nih.gov

For a system containing a phenanthryl group, ab initio methods are crucial for accurately describing non-covalent interactions, such as π-π stacking. researchgate.net These interactions are fundamental to the supramolecular chemistry of polycyclic aromatic hydrocarbons, influencing their aggregation behavior, crystal packing, and interactions with other molecules. polimi.it By performing high-accuracy calculations on dimers or clusters of phenanthryl-containing molecules, researchers can precisely quantify the binding energies and optimal geometries of these assemblies, which is critical for designing materials with specific solid-state properties. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration and Reactivity Prediction

While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations introduce the element of time, allowing researchers to observe how a molecule moves and changes shape. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes their positions and velocities over time. researchgate.net

By analyzing MD trajectories, one can calculate key parameters like the Root Mean Square Deviation (RMSD) to assess the stability of the simulation and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. nih.gov Such information is invaluable for predicting how the molecule might bind to an active site of an enzyme or a receptor, as conformational flexibility is often key to achieving an optimal fit. nih.govnih.gov

Table 2: Key Outputs from Molecular Dynamics Simulations

| Parameter | Description | Application in Analysis |

|---|---|---|

| Trajectory | A file containing the coordinates of all atoms at sequential time steps. | Visualization of molecular motion; basis for all other analyses. |

| RMSD | Root Mean Square Deviation; measures the average distance between atoms of the simulated molecule and a reference structure over time. | Assesses the structural stability and convergence of the simulation. nih.gov |

| RMSF | Root Mean Square Fluctuation; measures the fluctuation of each atom around its average position. | Identifies flexible regions (e.g., the octanoate chain) versus rigid regions (e.g., the phenanthryl core). nih.gov |

| Potential Energy | The total potential energy of the system over time. | Monitors the stability and equilibration of the simulation. |

| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes the structure of the surrounding solvent and intermolecular interactions. |

Theoretical Modeling of Reaction Pathways and Transition States

A primary goal of computational chemistry is to elucidate the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can map out the entire pathway from reactants to products. acs.org This involves locating and characterizing the energies of all stable intermediates and, crucially, the high-energy transition states that connect them. researchgate.net

For this compound, this approach can be used to study a variety of potential reactions involving the keto-ester group, such as enolate formation, aldol (B89426) reactions, or palladium-catalyzed transformations. nih.gov Using quantum mechanical methods like DFT, chemists can calculate the activation energy (the energy barrier of the transition state), which is the primary determinant of the reaction rate. By comparing the activation energies of competing pathways, one can predict which products are likely to form under specific conditions.

For example, theoretical modeling could investigate the keto-enol tautomerization of the molecule, determining the energy barrier for the proton transfer and how it might be catalyzed by acids, bases, or even solvent molecules. researchgate.net These calculations provide a detailed, step-by-step picture of the reaction mechanism that is often inaccessible through experimental means alone. acs.org

Machine Learning and Artificial Intelligence in Retrosynthetic Analysis and Molecular Design

Table 3: Comparison of AI Approaches in Chemical Synthesis

| Approach | Methodology | Primary Application |

|---|---|---|

| Template-Based Retrosynthesis | Uses a library of predefined reaction rules or "templates" extracted from reaction databases to identify possible disconnections in a target molecule. acs.org | Reliable prediction of common and well-established reaction types. |

| Template-Free Retrosynthesis | Treats retrosynthesis as a translation problem (e.g., translating a product molecule's representation into reactant representations) using sequence-to-sequence or graph-based neural networks. illinois.eduarxiv.org | Capable of discovering novel or less common synthetic pathways not present in predefined templates. |

| Generative Molecular Design | Employs models like Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs) to learn the underlying patterns of chemical space and generate novel molecular structures. | Designing new molecules optimized for specific properties (e.g., drug-likeness, binding affinity). researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of Complex Organic Molecules

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-field NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like Ethyl 8-oxo-8-(9-phenanthryl)octanoate, providing detailed information about the chemical environment of each atom.

While specific multi-dimensional NMR data for this compound is not publicly available, the application of techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals. These techniques would reveal connectivity between adjacent protons, direct carbon-proton attachments, and long-range carbon-proton couplings, respectively, which is crucial for assembling the complex structure of the molecule.

Solid-state NMR could offer valuable information on the conformational properties of this compound in its crystalline form. This technique can elucidate details about molecular packing and intermolecular interactions that are averaged out in solution-state NMR.

Advanced Vibrational Spectroscopy (IR and Raman) for Functional Group Contextualization and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound.

The IR spectrum of the parent phenanthrene (B1679779) molecule shows characteristic C-H stretching vibrations. nih.govastrochem.org For this compound, the IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the ketone and the ester groups. The aromatic C=C stretching vibrations of the phenanthrene ring would also be prominent.

Raman spectroscopy complements IR by providing information on non-polar bonds. The Raman spectrum of phenanthrene exhibits distinct peaks that are sensitive to molecular structure and intermolecular interactions. researchgate.net For the title compound, characteristic Raman shifts for the aromatic ring system and the aliphatic chain would be expected. nih.gov

| Spectroscopic Technique | Expected Observations for this compound |

| Infrared (IR) Spectroscopy | Strong C=O stretching bands (ketone and ester), aromatic C=C stretching, C-H stretching (aromatic and aliphatic), C-O stretching. |

| Raman Spectroscopy | Characteristic aromatic ring vibrations, C-H stretching modes, skeletal vibrations of the aliphatic chain. |

Electronic Spectroscopy (UV-Vis) for Aromatic Chromophore Analysis and Conjugation Effects

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly informative for compounds with chromophores, such as the phenanthrene group in this compound. The absorption spectrum of phenanthrene derivatives typically shows multiple absorption bands in the UV region. researchgate.net

Future Research Trajectories and Broader Academic Impact of Complex Keto Esters with Polycyclic Aromatic Moieties

Exploration as Advanced Synthetic Intermediates for Highly Functionalized Compounds

The inherent reactivity of the keto-ester functionality, coupled with the rich chemistry of the phenanthrene (B1679779) nucleus, positions Ethyl 8-oxo-8-(9-phenanthryl)octanoate and its analogs as powerful intermediates in organic synthesis. The long aliphatic chain provides a handle for introducing a wide array of functional groups, while the phenanthrene unit can be further elaborated through various aromatic substitution reactions.

The versatility of keto-esters as synthetic building blocks is well-documented. They can undergo a variety of transformations, including but not limited to, aldol (B89426) condensations, Michael additions, and various cyclization reactions to construct complex molecular architectures. For instance, polycyclizations of ketoesters have been shown to yield stereochemically complex tricyclic frameworks. nih.gov The presence of the phenanthrene moiety introduces both steric and electronic influences that can be exploited to control the stereoselectivity of these reactions.

Furthermore, the phenanthrene core itself is amenable to a range of functionalization reactions. Electrophilic substitution reactions, such as nitration and halogenation, typically occur at the 9- and 10-positions. numberanalytics.com Friedel-Crafts acylation is also a common method for introducing further complexity to the aromatic system. numberanalytics.com These reactions, in combination with the reactivity of the keto-ester group, provide a rich platform for the synthesis of highly functionalized and structurally diverse molecules. The development of novel synthetic methods, such as palladium-catalyzed domino reactions, has further expanded the toolkit for accessing complex phenanthrene derivatives. nih.gov

The following table provides a hypothetical overview of the synthetic potential of this compound as a synthetic intermediate:

| Reaction Type | Potential Products | Significance |

| Aldol Condensation | β-hydroxy keto-esters | Precursors to polyketide-like structures |

| Michael Addition | γ-keto-esters | Building blocks for heterocyclic synthesis |

| Robinson Annulation | Fused-ring systems | Access to steroid-like scaffolds |

| Friedel-Crafts Acylation | Di-acylated phenanthrenes | Precursors for advanced materials |

| Nitration/Reduction | Aminophenanthrene derivatives | Building blocks for dyes and pharmaceuticals |

Contributions to Materials Science and Organic Electronics Research

The unique combination of a flexible, insulating alkyl chain and a rigid, conductive polycyclic aromatic unit in molecules like this compound makes them highly promising candidates for applications in materials science and organic electronics.

Design of Organic Semiconductors and Optoelectronic Materials

Phenanthrene and other polycyclic aromatic hydrocarbons (PAHs) are known for their interesting photophysical and electronic properties, making them attractive components for organic semiconductors. rsc.org The phenanthrene moiety can facilitate π-π stacking interactions, which are crucial for charge transport in organic electronic devices. The long alkyl chain in this compound can be strategically employed to control the self-assembly and morphology of thin films, which in turn influences device performance.

By modifying the phenanthrene core or the length and functionality of the alkyl chain, it is possible to tune the electronic properties, such as the HOMO-LUMO gap, and thereby tailor the material for specific applications, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of heteroatoms into the polycyclic aromatic framework is another strategy to modulate the optoelectronic properties. google.com

Precursors for Supramolecular Assemblies and Functional Polymers

The ability of phenanthrene derivatives to engage in π-stacking and other non-covalent interactions makes them excellent building blocks for the construction of supramolecular assemblies. nih.gov The keto-ester functionality of this compound provides a convenient point of attachment for other molecular components, enabling the formation of complex, self-assembled nanostructures such as vesicles and nanotubes. These assemblies can exhibit interesting properties, such as light-harvesting capabilities, and have potential applications in areas like artificial photosynthesis and drug delivery.

Furthermore, the keto-ester group can be readily converted into other functional groups, allowing for the polymerization of these molecules into functional polymers. These polymers could find applications as charge-transporting materials in organic solar cells or as emissive layers in OLEDs. The precise control over the molecular structure afforded by organic synthesis allows for the rational design of polymers with tailored properties.

Development of Novel Catalytic Systems Utilizing Similar Structural Scaffolds

The rigid and well-defined structure of the phenanthrene core, combined with the potential for introducing coordinating functional groups via the keto-ester moiety, makes these molecules attractive scaffolds for the development of novel catalysts. The design of ligands for transition metal catalysis is a key area of research, and the unique steric and electronic properties of phenanthrene derivatives could lead to catalysts with novel reactivity and selectivity.

For example, by attaching phosphine (B1218219) or amine ligands to the phenanthrene backbone, it may be possible to create chiral catalysts for asymmetric synthesis. The rigid nature of the phenanthrene scaffold could help to create a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity. Additionally, the extended π-system of the phenanthrene could participate in catalyst-substrate interactions, further influencing the outcome of the reaction.

Bio-inspired Chemical Synthesis and Chemical Biology Applications (Focus on chemical transformations and scaffold design)

Nature often utilizes complex molecular architectures to achieve specific biological functions. The structure of this compound, with its distinct polar and non-polar domains, is reminiscent of certain natural products. This makes it an interesting starting point for the bio-inspired synthesis of novel molecules with potential biological activity.

The keto-ester functionality is a common motif in many biologically active natural products, and the phenanthrene core is found in a number of alkaloids and other secondary metabolites. nih.gov By mimicking the biosynthetic pathways of these natural products, it may be possible to develop efficient and stereoselective syntheses of complex molecules with potential therapeutic applications.

Furthermore, the ability to functionalize both the aliphatic chain and the aromatic core of this compound allows for the creation of molecular probes and other tools for chemical biology research. For example, by attaching a fluorescent tag to the molecule, it could be used to study the interactions of polycyclic aromatic hydrocarbons with biological systems. Similarly, by incorporating photo-cleavable groups, it may be possible to design molecules that can be activated by light for targeted drug delivery or other applications. The study of analogous compounds like Ethyl 8-oxo-8-(3-thienyl)octanoate has shown potential biological activities, suggesting that the phenanthryl derivative could also be a subject of interest in medicinal chemistry.

Q & A

Q. What synthetic routes are commonly employed for Ethyl 8-oxo-8-(9-phenanthryl)octanoate, and how are intermediates characterized?

The synthesis typically involves coupling reactions between phenanthrene derivatives and ester precursors. For example, a related compound, ethyl 8-oxo-8-((4-(2-(tosyloxy)ethyl)phenyl)amino)octanoate, was synthesized via HOBT/DCC coupling followed by tosylation . Intermediates are characterized using H-NMR, C-NMR, UV-Vis, and ESI-MS to confirm structural integrity and purity (>99%) .

Q. How can researchers ensure the purity of this compound during synthesis?

Purification techniques like column chromatography or recrystallization are critical. Purity validation via HPLC or GC-MS is recommended. In analogous syntheses, intermediates achieved 79% yield and >99% purity through rigorous chromatographic separation .

Q. What safety protocols are essential when handling this compound?

Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and protective eyewear. Avoid skin contact and ensure proper ventilation. Waste must be segregated and disposed via certified hazardous waste services .

Q. Which spectroscopic methods are most effective for confirming the ester linkage in this compound?

H-NMR is pivotal for identifying ester carbonyl protons (δ ~4.1–4.3 ppm for ethyl groups) and aromatic phenanthryl protons (δ ~7.5–8.5 ppm). ESI-MS provides molecular ion confirmation, while IR spectroscopy verifies C=O stretching (~1740 cm) .

Q. How does the choice of solvent impact the esterification efficiency of this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states. For example, ethyl octanoate synthesis uses sulfuric acid-catalyzed esterification in ethanol, where solvent polarity facilitates protonation of the carbonyl group .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the phenanthryl group in this compound?

Density Functional Theory (DFT) simulations model electron density distribution, highlighting electrophilic regions in the phenanthryl moiety. Molecular docking studies can further assess interactions with biological targets, such as enzymes or receptors .

Q. How do structural modifications (e.g., substituents on phenanthrene) influence the compound’s bioactivity?

Analog studies show that electron-withdrawing groups (e.g., Cl) on aromatic rings enhance stability and binding affinity. For instance, 8-Oxo-8-(3,4,5-trichlorophenyl)octanoic acid exhibits improved pharmacological potential due to increased lipophilicity and target engagement .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

Accelerated stability studies (e.g., 40°C/75% RH) identify degradation pathways. Lyophilization or formulation with cyclodextrins can mitigate hydrolysis of the ester bond in aqueous environments .

Q. How can advanced chromatographic techniques resolve co-eluting impurities in this compound?

UPLC with a C18 column and gradient elution (water/acetonitrile) improves resolution. For volatile byproducts, HS-SPME-GC-MS coupled with OPLS-DA statistically identifies key impurities (VIP >1) .

Q. What role does this compound play in drug intermediate synthesis?

The compound’s keto-ester functionality serves as a precursor for hydroxamic acids or amides via nucleophilic substitution. For example, radiofluorination precursors are synthesized by replacing tosyl groups with F isotopes in PET tracer development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.